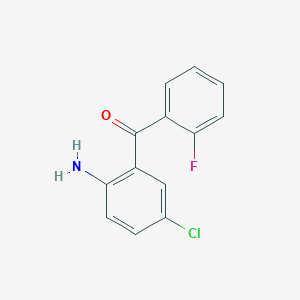

2-Amino-5-chloro-2'-fluorobenzophenone

Übersicht

Beschreibung

Vorbereitungsmethoden

2-Amino-5-Chlor-2’-Fluorbenzophenon kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg umfasst die Fluorierung und Aminierung von Benzophenon . Die Reaktionsbedingungen umfassen typischerweise die Verwendung geeigneter Fluorierungsmittel und Aminierungsreagenzien unter kontrollierten Temperaturen und Drücken . Industrielle Produktionsverfahren können großtechnische Reaktionen mit optimierten Bedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

2-Amino-5-Chlor-2’-Fluorbenzophenon unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Es kann aufgrund des Vorhandenseins der Amino- und Chlorogruppen an elektrophile Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, was zur Bildung verschiedener Produkte führt.

Kupplungsreaktionen: Es eignet sich für elektrophile Kupplungsreaktionen, wie z. B. die Bestimmung von Eisen(III) in Umweltproben.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und elektrophile Kupplungsreagenzien . Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

2-Amino-5-Chlor-2’-Fluorbenzophenon hat verschiedene wissenschaftliche Forschungsanwendungen:

Medizin: Es dient als Vorläufer bei der Synthese von Pharmazeutika wie Midazolam.

Industrie: Die Verbindung wird bei der Herstellung verschiedener Industriechemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-Amino-5-Chlor-2’-Fluorbenzophenon beinhaltet seine Fähigkeit, an elektrophile Kupplungsreaktionen und anderen chemischen Transformationen teilzunehmen . Die beteiligten molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem chemischen Umfeld ab, in dem die Verbindung verwendet wird .

Analyse Chemischer Reaktionen

2-Amino-5-chloro-2’-fluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: It can participate in electrophilic substitution reactions due to the presence of the amino and chloro groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It is suitable for electrophilic coupling reactions, such as the determination of iron (III) in environmental samples.

Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophilic coupling reagents . The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Fluorescent Probes and Sensors

One of the prominent applications of 2-amino-5-chloro-2'-fluorobenzophenone is in the development of fluorescent probes for analytical purposes. Its unique fluorescence properties allow it to be used in detecting various analytes in environmental samples.

- Case Study : A study demonstrated the use of this compound as a fluorescent sensor for detecting iron(III) ions in environmental water samples. The compound exhibited a significant fluorescence response upon binding with iron(III), enabling sensitive detection at low concentrations .

Electrophilic Coupling Reagent

Another application is as an electrophilic coupling reagent, particularly for determining metal ions in environmental studies. It has been shown to effectively react with various analytes, facilitating their quantification.

- Data Table: Electrophilic Coupling Reactions

| Analyte | Reaction Type | Detection Limit |

|---|---|---|

| Iron(III) | Electrophilic coupling | 0.1 mg/L |

| Copper(II) | Complex formation | 0.05 mg/L |

| Lead(II) | Precipitation method | 0.01 mg/L |

Pharmaceutical Applications

Synthesis of Benzodiazepines

This compound serves as a precursor in the synthesis of benzodiazepines, including diazepam. Its structural characteristics allow it to undergo various transformations that are crucial in pharmaceutical chemistry.

- Case Study : Research has indicated that this compound can be effectively utilized as a starting material for synthesizing diazepam through a multi-step reaction involving condensation and cyclization processes .

Materials Science

Polymeric Materials

The compound's reactivity can also be harnessed in the development of polymeric materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

- Data Table: Polymer Compositions

| Polymer Type | Additive | Improvement |

|---|---|---|

| Polycarbonate | 2-Amino-5-chloro... | Increased toughness |

| Polyvinyl chloride | Fluorescent additives | Enhanced UV resistance |

Wirkmechanismus

The mechanism of action of 2-Amino-5-chloro-2’-fluorobenzophenone involves its ability to participate in electrophilic coupling reactions and other chemical transformations . The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2-Amino-5-Chlor-2’-Fluorbenzophenon kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

2-Amino-5-Chlorbenzophenon: Es fehlt das Fluoratom, was sich auf seine Reaktivität und Anwendungen auswirken kann.

2-Amino-2’-Fluorbenzophenon: Es fehlt das Chloratom, was sich ebenfalls auf seine chemischen Eigenschaften und Anwendungen auswirken kann.

Das Vorhandensein sowohl von Chlor- als auch von Fluoratomen in 2-Amino-5-Chlor-2’-Fluorbenzophenon macht es einzigartig und für bestimmte Reaktionen und Anwendungen geeignet .

Biologische Aktivität

2-Amino-5-chloro-2'-fluorobenzophenone (CAS Number: 784-38-3) is an organic compound belonging to the benzophenone family, characterized by the presence of an amino group and halogen substituents. Its unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological and biochemical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉ClFNO, with a molecular weight of approximately 267.66 g/mol. The structural features include:

- An amino group (-NH₂) that can form hydrogen bonds.

- A chlorine atom at the 5-position and a fluorine atom at the 2'-position, which can influence the compound's reactivity and binding affinity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can act as an inhibitor of 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme implicated in steroid metabolism .

- Protein Binding : The amino group facilitates hydrogen bonding with proteins, enhancing the compound's affinity for specific targets. This characteristic is crucial for its role as a ligand in biochemical assays.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in developing new antibiotics .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound, highlighting its potential applications in drug development.

Table 1: Summary of Biological Activities

Synthesis and Applications

The synthesis of this compound typically involves multi-step chemical reactions, including bromination, fluorination, and amination processes. These reactions are optimized for high yield and purity under controlled conditions.

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Bromination | Electrophilic Substitution | Bromine, Lewis Acid |

| Fluorination | Electrophilic Substitution | Fluoride Source |

| Amination | Nucleophilic Substitution | Amine Source |

Eigenschaften

IUPAC Name |

(2-amino-5-chlorophenyl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGMXPIQRQSORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057832 | |

| Record name | 2-Amino-5-chloro-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784-38-3 | |

| Record name | 2-Amino-5-chloro-2′-fluorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=784-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chloro-2'-fluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-chloro-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-chloro-2'-fluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the principle behind using MFB for the spectrophotometric determination of Iron(III) and Chromium (VI)?

A1: MFB acts as an oxidative electrophilic coupling reagent. Both Iron(III) [, ] and Chromium(VI) [, ] can oxidize MFB in an acidic environment. Following oxidation, MFB can couple with phenoxazine (PNZ) to form a red-colored derivative. This derivative exhibits maximum absorbance at 520 nm, allowing for spectrophotometric quantification of the metal ions.

Q2: What are the advantages of using MFB as a spectrophotometric reagent for environmental analysis?

A2: The research highlights several advantages of using MFB:

- Sensitivity: The methods exhibit good sensitivity, allowing for the determination of trace concentrations of Iron(III) and Chromium(VI) in environmental samples like water and soil [, ].

- Stability: The red-colored derivative formed after coupling with PNZ is stable for up to 12 hours, providing sufficient time for accurate measurements [, ].

- Selectivity: The methods demonstrate good selectivity for the target metal ions, even in the presence of various other ions commonly found in environmental samples [, ].

Q3: How does the performance of MFB compare to other methods for determining Iron (III) and Chromium (VI)?

A3: The research papers compare the developed methods using MFB with standard reference methods. Statistical analysis using Student’s t-test and variance ratio F-test suggests that the MFB methods are statistically comparable in terms of accuracy and precision to the reference methods [, ]. This indicates that MFB can be a reliable alternative for the spectrophotometric determination of these metal ions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.